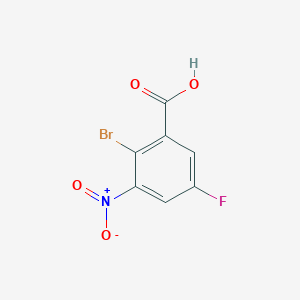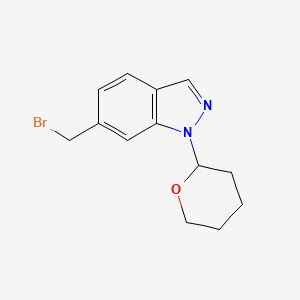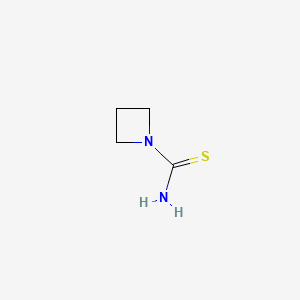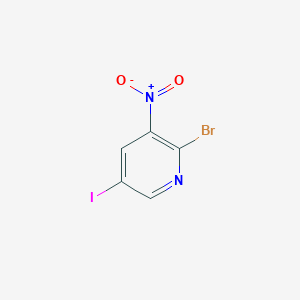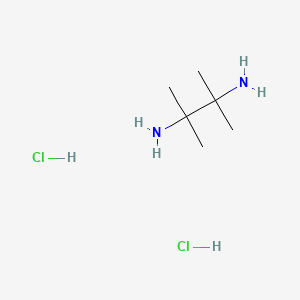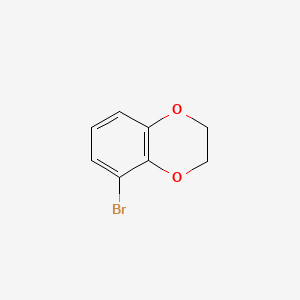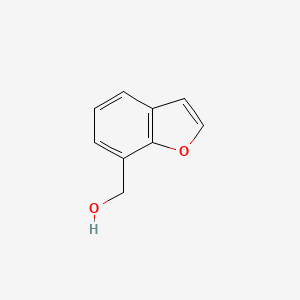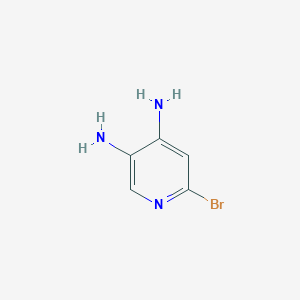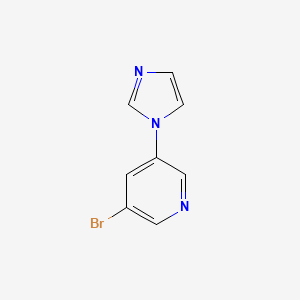![molecular formula C6H9NO2 B1288235 3-氮杂双环[3.1.0]己烷-1-羧酸 CAS No. 63618-04-2](/img/structure/B1288235.png)
3-氮杂双环[3.1.0]己烷-1-羧酸
描述
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.
科学研究应用
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into biologically active compounds for studying enzyme interactions.
Industry: Utilized in the production of materials with specific structural properties.
作用机制
Target of Action
3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design and have been found in various natural and synthetic biologically active compounds . For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Mode of Action
The mode of action of 3-ABH derivatives is diverse, depending on the specific derivative and its target. For example, in the case of 1-aryl-substituted 3-ABHs, they inhibit the reuptake of serotonin, noradrenaline, and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing their effects .
Biochemical Pathways
The biochemical pathways affected by 3-ABH derivatives are also diverse. For instance, protease inhibitors based on structurally related pseudopeptides show antiviral properties . These inhibitors can be used in the anti-hepatitis C therapy and for the treatment of COVID-19 patients .
Pharmacokinetics
The pharmacokinetics of 3-ABH derivatives can vary. For example, all the compounds showed strong binding to plasma proteins (PPB, more than 97%) and high human intestinal absorption values (HIA, 95.5–96.7%), while Caco-2 cell permeability ranged from 23.9 to 48.3 nm/s .
Result of Action
The result of the action of 3-ABH derivatives can be seen at the molecular and cellular level. For instance, protease inhibitors based on structurally related pseudopeptides show antiviral properties . They inhibit the replication of viruses, thereby reducing the viral load in the body .
生化分析
Biochemical Properties
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with protease inhibitors, which are crucial in antiviral therapies . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity. This compound’s ability to inhibit proteases makes it a valuable candidate for developing treatments for viral infections such as hepatitis C and COVID-19 .
Cellular Effects
The effects of 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to act as a reuptake inhibitor of serotonin, noradrenaline, and dopamine, which are critical neurotransmitters in the nervous system . This action can lead to changes in mood, behavior, and overall brain function. Additionally, its impact on gene expression can result in altered cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular functions. Additionally, the compound’s structure allows it to participate in cyclopropanation reactions, which are essential in the synthesis of complex organic molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce cytotoxicity and apoptosis in certain cell types .
Dosage Effects in Animal Models
The effects of 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or antidepressant activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . The compound’s metabolic pathways can influence its bioavailability and efficacy. Additionally, its effects on metabolic flux and metabolite levels can impact overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can affect its therapeutic potential and toxicity. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological effects. For example, its presence in the nucleus may affect gene expression, while its localization in the mitochondria may impact cellular energy metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of maleimides with N-tosylhydrazones using palladium catalysis. This method provides high yields and diastereoselectivities . Another approach involves the cyclization of 1,n-enynes and related reactions, which can be catalyzed by transition metals .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions. For example, a process might include the addition of potassium bicarbonate and dimethyl sulfate to a reaction mixture, followed by heating and purification steps to isolate the desired product .
化学反应分析
Types of Reactions: 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines .
相似化合物的比较
- 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
- 3-Oxabicyclo[3.1.0]hexane-2,4-dione
- 7-Oxabicyclo[2.2.1]heptane
Comparison: 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher reactivity and specificity in binding to biological targets .
属性
IUPAC Name |
3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5(9)6-1-4(6)2-7-3-6/h4,7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIIAWMFVLXMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262782 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63618-04-2 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63618-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What innovative synthetic approach is described in the research for producing 3-substituted ethyl esters of 6-aryl-5-cyano-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid?
A1: The research presents a modified Reformatsky reaction as a novel method for synthesizing 3-substituted ethyl esters of 6-aryl-5-cyano-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid [, ]. This method offers a potential alternative to traditional synthetic routes.
Q2: The papers mention a stereoselective electrocatalytic cyclization process. What is the significance of this process in synthesizing specific isomers of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid derivatives?
A2: The research highlights the use of stereoselective electrocatalytic cyclization to synthesize specific isomers of 6-substituted (1R,5R,6R)*-4,4-dialkoxy-5-cyano-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid esters from 3-substituted 2,2-dicyanocyclopropane-1,1-dicarboxylic acid esters [, ]. This method provides control over the stereochemistry of the final product, which is crucial for potential biological applications where specific isomers may exhibit desired activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


